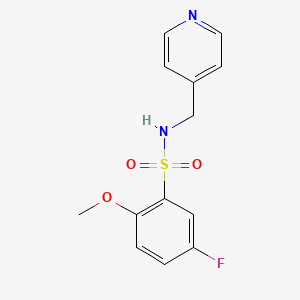

5-fluoro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

Description

5-Fluoro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a fluorine atom at the 5-position, a methoxy group at the 2-position, and a pyridin-4-ylmethyl substituent on the sulfonamide nitrogen. Its synthesis involves coupling reactions between substituted benzene sulfonyl chlorides and amine-containing precursors, as exemplified by the use of 3-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]amino}-4-methoxybenzenesulfonamide intermediates . Key characterization data include $ ^1H $-NMR ($ \delta $ 9.65 ppm for the sulfonamide NH) and a molecular ion peak at $ m/z $ 455 (M+H$ ^+ $) in mass spectrometry .

Properties

IUPAC Name |

5-fluoro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3S/c1-19-12-3-2-11(14)8-13(12)20(17,18)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBZZCBHNIRFQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-fluoro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Fluorination: Introduction of the fluorine atom into the aromatic ring using reagents such as Selectfluor®.

Methoxylation: Introduction of the methoxy group through a nucleophilic substitution reaction.

Sulfonamidation: Formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride.

Pyridinylmethylation: Attachment of the pyridinylmethyl group through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-fluoro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-fluoro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The fluorine atom enhances the compound’s binding affinity and stability, while the methoxy and pyridinylmethyl groups contribute to its overall bioactivity.

Comparison with Similar Compounds

Key Observations :

- Pyridine vs.

Biological Activity

5-Fluoro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is a sulfonamide compound notable for its complex structure, which includes a fluorine atom, a methoxy group, and a pyridinylmethyl moiety. This unique combination of functional groups contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₁₇FN₂O₃S

- Molecular Weight : 372.41 g/mol

- CAS Number : 720668-55-3

The compound is synthesized through a multi-step process involving fluorination, methoxylation, sulfonamidation, and pyridinylmethylation. Each step requires careful control of conditions to optimize yield and purity.

Antimicrobial Properties

This compound has been studied for its antimicrobial effects. Sulfonamides are generally known for their antibacterial properties, and this compound is no exception. It has shown potential against various bacterial strains, although specific data on its efficacy compared to other sulfonamides is limited.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines, particularly those associated with breast cancer (e.g., MDA-MB-231). The compound exhibited an IC₅₀ value of 0.126 μM against these cells, suggesting strong antiproliferative activity . Furthermore, it displayed a favorable selectivity index compared to non-cancerous cell lines, indicating potential for targeted cancer therapies.

The mechanism of action involves the interaction with specific molecular targets, particularly enzymes related to cancer progression and inflammation. The sulfonamide group mimics natural substrates, inhibiting enzyme activity crucial for tumor growth. Additionally, the presence of the fluorine atom enhances binding affinity and stability, while the methoxy and pyridinylmethyl groups contribute to overall bioactivity .

Case Studies and Experimental Data

- In Vivo Studies : In animal models, this compound demonstrated no acute toxicity at doses up to 2000 mg/kg. This suggests a favorable safety profile for further therapeutic exploration .

- Pharmacokinetics : The compound exhibited an oral bioavailability of approximately 31.8% when administered at a dose of 10 mg/kg. Its clearance rate was noted at 82.7 mL/h/kg post intravenous administration .

- Antiviral Activity : Preliminary studies suggest that the compound may also possess antiviral properties; however, detailed investigations are required to confirm these effects against specific viral strains.

Data Table: Biological Activity Summary

| Activity Type | Target Cells/Organisms | IC₅₀ Value (μM) | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 (breast cancer) | 0.126 | Strong inhibition of cell proliferation |

| Antimicrobial | Various bacterial strains | TBD | Requires further investigation |

| Toxicity | Kunming mice | >2000 | No acute toxicity observed |

| Oral Bioavailability | N/A | 31.8% | Moderate bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.